(1-Thiomorpholin-4-ylcyclopentyl)methylamine
Overview
Description
(1-Thiomorpholin-4-ylcyclopentyl)methylamine: is a chemical compound with the molecular formula C10H20N2S and a molecular weight of 200.34 g/mol
Scientific Research Applications
(1-Thiomorpholin-4-ylcyclopentyl)methylamine: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Thiomorpholin-4-ylcyclopentyl)methylamine typically involves the reaction of thiomorpholine with cyclopentanone . The reaction conditions usually require a strong base, such as potassium tert-butoxide , and a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and safety. The use of automated systems and reactors can help in maintaining consistent quality and yield.
Chemical Reactions Analysis
(1-Thiomorpholin-4-ylcyclopentyl)methylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles, such as alkyl halides , to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, KMnO4, and acidic conditions.
Reduction: NaBH4, LiAlH4, and anhydrous ether.
Substitution: Alkyl halides, polar aprotic solvents like DMF, and elevated temperatures.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different alkyl or aryl groups.
Mechanism of Action
The mechanism by which (1-Thiomorpholin-4-ylcyclopentyl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist , affecting various biological processes.
Comparison with Similar Compounds
Thiomorpholine derivatives
Cyclopentylamine derivatives
Other cyclic amine compounds
This comprehensive overview provides a detailed understanding of (1-Thiomorpholin-4-ylcyclopentyl)methylamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1-thiomorpholin-4-ylcyclopentyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWMAKVILHASMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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